Phenazolam

Catalog No.
S1918583
CAS No.
87213-50-1
M.F
C17H12BrClN4
M. Wt
387.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazolam

CAS Number

87213-50-1

Product Name

Phenazolam

IUPAC Name

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12BrClN4

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3

InChI Key

BUTCFAZTKZDYCN-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl

Phenazolam: is classified as a novel benzodiazepine, which are central nervous system depressantsNovel benzodiazepines have appeared on illicit drug markets in recent years and have been associated with adverse events and fatalities, especially when used in combination with other depressants like opioids and alcohol .

Forensic Toxicology

Analytical Chemistry

Toxicokinetics

Phenazolam is a synthetic compound belonging to the benzodiazepine class, specifically classified as a triazolobenzodiazepine. Its chemical structure is characterized by a benzene ring fused to a diazepine ring, with notable substitutions including a bromine atom at the 7-position and a chlorine atom at the R2' position of the phenyl ring. The molecular formula for phenazolam is C17H12BrClN4C_{17}H_{12}BrClN_{4}, with a molecular weight of approximately 387.67 g/mol . Initially synthesized in the early 1980s, phenazolam was never developed for clinical use but has emerged as a designer drug, often associated with illicit markets since its identification in seized samples in 2016 .

Like other benzodiazepines, phenazolam is believed to act by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system []. GABA promotes relaxation and sleep, and phenazolam's interaction with GABA receptors is thought to be responsible for its sedative and hypnotic effects []. However, the specific details of its mechanism require further investigation.

  • Toxicity: Due to its status as a designer drug, there is limited data on the toxicity of phenazolam in humans. Animal studies suggest potential dangers, including respiratory depression, sedation, and ataxia.
  • Flammability: No data available, but likely similar to other organic compounds with flammability risks.
  • Reactivity: No data available, but caution is advised when handling due to its unknown reactivity profile.
, which include:

  • Oxidation: This process can lead to the formation of metabolites, commonly using reagents like hydrogen peroxide.
  • Reduction: Phenazolam can be reduced to its derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, particularly at positions substituted by halogens, facilitated by nucleophilic reagents.

The major products from these reactions often include hydroxylated and dechlorinated derivatives, which may have different biological activities compared to the parent compound.

As a benzodiazepine derivative, phenazolam primarily acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid at the GABA_A receptor. This interaction results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The pharmacokinetics of phenazolam suggest it is well-absorbed following oral administration, metabolized in the liver, and excreted via urine. Its elimination half-life ranges from 6 to 18 hours, with an active metabolite known as 3-hydroxyphenazepam that exhibits similar potency .

The synthesis of phenazolam typically involves several steps:

  • Formation of Intermediate: The process begins with the condensation of 2-chlorobenzophenone with hydrazine.
  • Cyclization: This intermediate undergoes cyclization through various reagents to yield phenazolam.
  • Final Modifications: Additional steps may involve further modifications to achieve the desired purity and yield .

This method was developed during research at the Physico-Chemical Institute of the Academy of Sciences of the Ukrainian SSR in the 1970s.

Phenazolam has been primarily recognized for its potential applications in research and forensic toxicology rather than clinical use. It can be identified in biological samples using advanced analytical techniques such as:

  • Gas Chromatography Mass Spectrometry (GC-MS)
  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

These methods are crucial for understanding its role in drug overdoses and establishing reliable detection protocols for novel benzodiazepines .

Phenazolam shares structural similarities with several other benzodiazepines. A comparison highlights its unique characteristics:

CompoundPotencyDuration of ActionUnique Features
BromazolamModerateShortSimilar sedative effects but shorter duration
TriazolamLower than phenazolamShortPrimarily used for hypnotic effects; less potent
FlubromazolamVery highLongKnown for extreme potency; similar long-lasting effects

Phenazolam's notable attributes include its higher potency compared to traditional benzodiazepines like diazepam and its longer duration of action, making it particularly interesting for both scientific research and forensic investigations .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

385.99339 g/mol

Monoisotopic Mass

385.99339 g/mol

Heavy Atom Count

23

UNII

2AVB9ZZ4ZS

Other CAS

87213-50-1

Wikipedia

Phenazolam

Dates

Modify: 2024-04-14

Explore Compound Types